2,3,5,6-Tetramethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62199-31-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,3,5,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-10(4)12(6)8-11(5)9(2)3/h9-12H,7-8H2,1-6H3 |

InChI Key |

IPYLOMHOPWIUFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,3,5,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Data

2,3,5,6-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, it is a non-polar molecule, which dictates many of its physical properties. Alkanes of this size are typically colorless liquids at room temperature with low density and water solubility. While specific experimental data for this compound is limited, the following table summarizes its computed physical and chemical properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62199-31-9 | PubChem[1] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 5.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

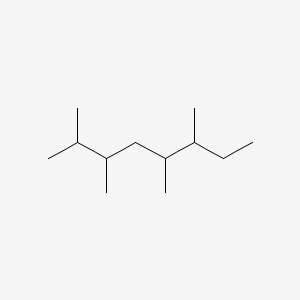

Molecular Structure

The structural arrangement of this compound, with its four methyl groups along the octane (B31449) backbone, is crucial for understanding its physical behavior, such as its boiling point and viscosity, relative to other C₁₂H₂₆ isomers.

Caption: 2D molecular structure of this compound.

Experimental Protocols: General Methodologies

While specific experimental data for this compound is not provided, the following are standard methodologies for determining key physical properties of liquid alkanes.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation.

Caption: General workflow for boiling point determination by distillation.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the sample and boiling chips, a heating source (e.g., heating mantle), a condenser, a thermometer with the bulb placed at the vapor outlet, and a receiving flask.

-

Heating: The sample is gently and uniformly heated.

-

Observation: As the liquid heats, the temperature on the thermometer will rise. The temperature at which the liquid actively boils and the first drops of condensate appear on the thermometer bulb is recorded.

-

Data Recording: The temperature is monitored throughout the distillation. A stable temperature reading during continuous distillation is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Measurement

The density of a liquid can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with the sample liquid at the same temperature. It is then weighed.

-

Calculation: The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.

Applicability in Research and Drug Development

As a branched-chain alkane, this compound is not expected to have direct pharmacological activity or be involved in biological signaling pathways. Its utility in the pharmaceutical and research sectors would likely be as a non-polar solvent, a component in a complex hydrocarbon mixture, or as a reference standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the identification of isomeric alkanes in various samples. Its high octanol-water partition coefficient (XLogP3-AA of 5.6) indicates very low water solubility and high lipophilicity.[1]

Conclusion

This guide provides a summary of the available computed physical properties of this compound. While experimental data is currently scarce in the public domain, the provided information and general methodologies offer a valuable starting point for researchers and scientists. It is recommended that for applications requiring precise physical property data, experimental determination should be performed under controlled laboratory conditions.

References

Synthesis of 2,3,5,6-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Highly branched alkanes are of significant interest in various fields, including materials science and as components of high-performance fuels. The synthesis of specific isomers, such as 2,3,5,6-tetramethyloctane, requires precise control over carbon-carbon bond formation to achieve the desired regioselectivity. This guide details two distinct retrosynthetic approaches to this target molecule, providing a roadmap for its synthesis from commercially available starting materials.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, each commencing from different starting materials and employing a unique sequence of reactions to construct the carbon skeleton of this compound.

Route 1: Grignard Reaction followed by Dehydration and Hydrogenation

This pathway involves the construction of a C12 alcohol intermediate via a Grignard reaction, followed by dehydration to an alkene and subsequent hydrogenation to the desired alkane.

Retrosynthetic Analysis:

The target molecule, this compound (1), can be obtained by the hydrogenation of the corresponding alkene, 2,3,5,6-tetramethyloctene (2). This alkene can be synthesized via the dehydration of the tertiary alcohol, 2,3,5,6-tetramethyloctan-4-ol (3). The alcohol, in turn, can be prepared by the reaction of a Grignard reagent, sec-butylmagnesium bromide (4), with 3,4-dimethyl-2-hexanone (B107209) (5).

Synthetic Workflow Diagram (Route 1):

Caption: Synthetic workflow for Route 1.

Experimental Protocols (Route 1):

Step 1: Synthesis of sec-Butylmagnesium bromide

-

Reaction: 2-Bromobutane + Mg → sec-Butylmagnesium bromide

-

Methodology: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A small crystal of iodine is added to activate the magnesium. A solution of 2-bromobutane in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1][2][3]

Step 2: Synthesis of 2,3,5,6-Tetramethyloctan-4-ol

-

Reaction: sec-Butylmagnesium bromide + 3,4-Dimethyl-2-hexanone → 2,3,5,6-Tetramethyloctan-4-ol

-

Methodology: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3,4-dimethyl-2-hexanone in anhydrous diethyl ether or THF is added dropwise with stirring.[4][5] After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[1][2]

Step 3: Dehydration of 2,3,5,6-Tetramethyloctan-4-ol

-

Reaction: 2,3,5,6-Tetramethyloctan-4-ol → 2,3,5,6-Tetramethyloctene

-

Methodology: The crude 2,3,5,6-tetramethyloctan-4-ol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. The mixture is heated to induce dehydration. The resulting alkene is distilled from the reaction mixture as it is formed. The collected distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any residual acid. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.

Step 4: Hydrogenation of 2,3,5,6-Tetramethyloctene

-

Reaction: 2,3,5,6-Tetramethyloctene + H₂ → this compound

-

Methodology: The purified 2,3,5,6-tetramethyloctene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) or Adams' catalyst (PtO₂) is added to the solution.[6][7][8] The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus (e.g., a Parr hydrogenator). The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[9][10][11]

Quantitative Data (Route 1 - Estimated):

| Step | Reactants | Product | Typical Yield (%) |

| 1 | 2-Bromobutane, Mg | sec-Butylmagnesium bromide | 85-95 |

| 2 | sec-Butylmagnesium bromide, 3,4-Dimethyl-2-hexanone | 2,3,5,6-Tetramethyloctan-4-ol | 70-85 |

| 3 | 2,3,5,6-Tetramethyloctan-4-ol | 2,3,5,6-Tetramethyloctene | 60-80 |

| 4 | 2,3,5,6-Tetramethyloctene, H₂ | This compound | >95 |

Route 2: Wittig Reaction followed by Hydrogenation

This alternative pathway utilizes the Wittig reaction to form the C=C double bond at a specific location, followed by hydrogenation to yield the target alkane.

Retrosynthetic Analysis:

The target molecule, this compound (1), can again be prepared by the hydrogenation of an alkene intermediate. In this route, the alkene is 2,3,5,6-tetramethyl-4-octene (6). This alkene can be synthesized via a Wittig reaction between the phosphonium (B103445) ylide derived from 2-bromobutane (7) and 3-methyl-2-pentanone (B1360105) (8).

Synthetic Workflow Diagram (Route 2):

Caption: Synthetic workflow for Route 2.

Experimental Protocols (Route 2):

Step 1: Synthesis of sec-Butyltriphenylphosphonium bromide

-

Reaction: 2-Bromobutane + Triphenylphosphine → sec-Butyltriphenylphosphonium bromide

-

Methodology: A mixture of 2-bromobutane and triphenylphosphine is heated, either neat or in a high-boiling solvent such as toluene (B28343) or acetonitrile, for several hours. The reaction progress can be monitored by the precipitation of the phosphonium salt. After cooling, the solid phosphonium salt is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[12][13]

Step 2: Synthesis of 2,3,5,6-Tetramethyl-4-octene via Wittig Reaction

-

Reaction: sec-Butyltriphenylphosphonium bromide + 3-Methyl-2-pentanone → 2,3,5,6-Tetramethyl-4-octene

-

Methodology: The phosphonium salt is suspended in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere. The suspension is cooled in an ice or dry ice/acetone bath. A strong base, such as n-butyllithium or sodium hydride, is added dropwise to generate the ylide, which is often indicated by a color change (typically to deep red or orange).[14][15][16] The mixture is stirred at this temperature for about 30 minutes. A solution of 3-methyl-2-pentanone in the same anhydrous solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours or overnight. The reaction is quenched by the addition of water. The product is extracted into a non-polar solvent like hexane (B92381) or pentane. The organic extracts are washed with water, dried over a drying agent, and the solvent is removed. The crude product is purified by column chromatography or distillation to isolate the alkene.[12][14][15]

Step 3: Hydrogenation of 2,3,5,6-Tetramethyl-4-octene

-

Reaction: 2,3,5,6-Tetramethyl-4-octene + H₂ → this compound

-

Methodology: This step is identical to Step 4 in Route 1. The purified alkene is dissolved in a suitable solvent, a hydrogenation catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete.[6][7][8][9][10] The catalyst is removed by filtration, and the solvent is evaporated to afford the final product.

Quantitative Data (Route 2 - Estimated):

| Step | Reactants | Product | Typical Yield (%) |

| 1 | 2-Bromobutane, Triphenylphosphine | sec-Butyltriphenylphosphonium bromide | 80-90 |

| 2 | sec-Butyltriphenylphosphonium bromide, 3-Methyl-2-pentanone | 2,3,5,6-Tetramethyl-4-octene | 50-70 (mixture of E/Z isomers) |

| 3 | 2,3,5,6-Tetramethyl-4-octene, H₂ | This compound | >95 |

Conclusion

While no direct synthesis of this compound has been reported in the literature, this guide provides two robust and feasible synthetic strategies based on fundamental and widely used organic reactions. Route 1, employing a Grignard reaction, is a classic approach to C-C bond formation, while Route 2, utilizing a Wittig reaction, offers an alternative for constructing the carbon skeleton. Both routes culminate in a catalytic hydrogenation step to yield the final saturated alkane. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and workflows presented here should serve as a valuable resource for researchers aiming to synthesize this and other highly branched alkanes.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy 3,4-Dimethyl-2-hexanone (EVT-1197598) | 19550-10-8 [evitachem.com]

- 5. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]

- 9. orgosolver.com [orgosolver.com]

- 10. Alkenes hydrogenation [quimicaorganica.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. wittig_reaction [chemeurope.com]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2,3,5,6-Tetramethyloctane: Structure, Isomerism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and analytical protocols related to 2,3,5,6-tetramethyloctane. This highly branched alkane, belonging to the C12H26 isomer group, serves as a valuable case study in stereoisomerism and presents unique challenges and considerations in its synthesis and characterization.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon (octane) backbone with four methyl group substituents at positions 2, 3, 5, and 6.

The systematic IUPAC name for this compound is this compound.[1] It is registered under the CAS number 62199-31-9.[1]

Key Identifiers:

-

Molecular Formula: C12H26

-

Molecular Weight: 170.33 g/mol [1]

-

IUPAC Name: this compound[1]

-

CAS Number: 62199-31-9[1]

-

SMILES: CCC(C)C(C)CC(C)C(C)C[1]

Isomerism in Tetramethyloctanes

The C12H26 formula encompasses a vast number of structural isomers. Within the tetramethyloctane subclass, numerous constitutional isomers exist, distinguished by the positions of the four methyl groups on the octane (B31449) chain.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. Several constitutional isomers of this compound have been documented, each with unique physical properties.

A selection of these isomers is presented in the table below, with computed physical properties sourced from PubChem. It is important to note that experimental values may vary.

| Isomer Name | CAS Number | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | 62199-31-9 | 170.33 | 5.6 |

| 2,3,4,6-Tetramethyloctane | 62199-28-4 | 170.33 | 5.6 |

| 2,3,3,6-Tetramethyloctane | 62199-24-0 | 170.33 | 5.7 |

| 2,5,6,6-Tetramethyloctane | 62199-40-0 | 170.33 | 5.7 |

| 2,3,5,7-Tetramethyloctane | 62199-32-0 | 170.33 | 5.6 |

| 3,3,5,6-Tetramethyloctane | 62199-45-5 | 170.33 | 5.7 |

| 2,3,6,7-Tetramethyloctane | 52670-34-5 | 170.33 | 5.6 |

| 2,3,6,6-Tetramethyloctane | 62199-33-1 | 170.33 | 5.7 |

| 3,4,5,6-Tetramethyloctane | 62185-21-1 | 170.33 | 5.6 |

Data sourced from PubChem and is computationally generated.[1][2][3][4][5][6][7][8]

Stereoisomerism of this compound

A critical aspect of the chemical identity of this compound is its stereochemistry. The carbon atoms at positions 2, 3, 5, and 6 are all chiral centers, as each is bonded to four different groups.

The number of possible stereoisomers can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with four chiral centers, there is a theoretical maximum of 2^4 = 16 stereoisomers.

These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). Due to the symmetrical placement of the chiral centers (2,3 and 5,6), the potential for meso compounds (achiral compounds with chiral centers) exists, which could reduce the total number of unique stereoisomers from the theoretical maximum of 16. A detailed analysis of the symmetry elements of each possible configuration is required to determine the exact number of unique stereoisomers.

References

- 1. This compound | C12H26 | CID 53428896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,6-Tetramethyloctane | C12H26 | CID 12757221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5,6,6-Tetramethyloctane | C12H26 | CID 12757224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,6,7-Tetramethyloctane | C12H26 | CID 537765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5,7-Tetramethyloctane | C12H26 | CID 53428897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,3,6-Tetramethyloctane | C12H26 | CID 53428841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,6,6-Tetramethyloctane | C12H26 | CID 53428906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4,5,6-Tetramethyloctane | C12H26 | CID 526427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3,5,6-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 2,3,5,6-tetramethyloctane. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on predicted data derived from its molecular structure. The information herein serves as a valuable reference for the identification and characterization of similar aliphatic hydrocarbons.

Predicted Spectroscopic Data

The structural formula of this compound is:

Based on this structure, the following spectroscopic data are predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration (Number of Protons) | Assignment |

| ~0.8-0.9 | Doublet & Triplet | 18H | -CH(CH ₃)₂ and -CH₂CH ₃ |

| ~1.1-1.3 | Multiplet | 4H | -CH ₂-CH(CH₃)- and -CH ₂-CH₃ |

| ~1.4-1.7 | Multiplet | 4H | -CH (CH₃)₂ |

Note: Due to the structural complexity and potential for overlapping signals, the predicted chemical shifts are approximate ranges. The multiplicities will likely be complex and may require advanced NMR techniques for full resolution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Type |

| ~10-20 | Primary (CH₃) |

| ~25-35 | Secondary (CH₂) |

| ~35-45 | Tertiary (CH) |

Note: The exact number of unique signals will depend on the stereochemistry of the molecule. For the achiral meso compound, fewer signals would be expected than for the chiral diastereomers.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 2850-2960 | Strong | C-H Stretch | Alkane |

| 1450-1470 | Medium | C-H Bend | Alkane |

| 1370-1380 | Medium | C-H Bend (gem-dimethyl) | Alkane |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Predicted) | Relative Abundance | Assignment |

| 170 | Low | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M-CH₃]⁺ |

| 127 | High | [M-C₃H₇]⁺ |

| 99 | High | [M-C₅H₁₁]⁺ |

| 71 | Very High | [C₅H₁₁]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Note: The fragmentation of alkanes is often complex, leading to a series of carbocation fragments. The most stable (tertiary and secondary) carbocations are expected to be the most abundant.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a non-volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum and enhance the signal.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Record a background spectrum of the salt plates or the solvent cell.

-

Place the sample in the instrument's sample compartment.

-

-

Data Acquisition:

-

Scan the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Navigating the Energetic Landscape of Dodecane Isomers: A Technical Guide to the Thermodynamic Stability of 2,3,5,6-Tetramethyloctane and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular science, the thermodynamic stability of isomers plays a pivotal role in determining their prevalence, reactivity, and potential applications. This technical guide provides an in-depth analysis of the thermodynamic stability of 2,3,5,6-tetramethyloctane and other dodecane (B42187) (C12H26) isomers, offering a comparative framework grounded in experimental and computational data. Understanding these subtle energetic differences is crucial for fields ranging from fuel science to rational drug design, where isomeric purity and conformational preference can dictate efficacy and safety.

Core Principles of Alkane Stability

Alkanes, the simplest of organic molecules, exhibit variations in thermodynamic stability primarily driven by their molecular structure. The prevailing principle is that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts . This increased stability is manifested as a lower heat of combustion and a more negative standard enthalpy of formation. While historically attributed to steric hindrance, contemporary understanding points towards more complex electronic and structural factors, including stabilizing geminal and vicinal orbital interactions (sigma -> sigma* delocalization) and subtle differences in electron correlation.

Quantitative Comparison of Dodecane Isomer Stability

To quantitatively illustrate the impact of branching on thermodynamic stability, this guide presents experimental data for n-dodecane and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275). While comprehensive experimental data for a wide range of tetramethyloctane isomers are scarce, the comparison between these two molecules provides a clear and experimentally validated demonstration of the stability principles at play.

| Isomer | IUPAC Name | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) | Enthalpy of Isomerization (ΔHiso°) from n-dodecane (kJ/mol) |

| n-Dodecane | Dodecane | CH3(CH2)10CH3 | -290.9 ± 1.4 | -8086.0 ± 0.7 | 0 (Reference) |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | -303.6 | Not Directly Measured | -12.7 |

Note: The enthalpy of formation for 2,2,4,6,6-pentamethylheptane is derived from its enthalpy of isomerization from n-dodecane.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of alkanes relies on a combination of precise experimental techniques and sophisticated computational models.

Experimental Protocol: Bomb Calorimetry

A cornerstone for the experimental determination of heats of combustion is bomb calorimetry . This technique measures the heat released when a substance is completely combusted in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed sample of the alkane isomer is placed in a crucible within a high-pressure stainless steel container, known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.

-

Immersion: The sealed bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Computational Protocol: Quantum Chemical Calculations

In the absence of experimental data, quantum chemical calculations , particularly those employing Density Functional Theory (DFT), have become invaluable for predicting the thermodynamic properties of molecules.

Methodology:

-

Molecular Geometry Optimization: The three-dimensional structure of the alkane isomer is computationally optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. These are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Energy Calculation: A high-level theoretical method is used to calculate the total electronic energy of the molecule.

-

Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. The standard Gibbs free energy of formation is then calculated using the relationship ΔGf° = ΔHf° - TΔSf°.

Visualization of Thermodynamic Stability

The following diagram illustrates the relative thermodynamic stability of n-dodecane and its highly branched isomer, 2,2,4,6,6-pentamethylheptane, based on their standard enthalpies of formation.

The Enigmatic Presence of 2,3,5,6-Tetramethyloctane: A Proxy for Highly Branched Alkanes as Geochemical Biomarkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While 2,3,5,6-tetramethyloctane itself is not a widely documented biomarker in geochemical studies, its structure as a C12 highly branched alkane places it within a significant class of molecules known as branched alkanes with quaternary carbon atoms (BAQCs). These compounds are gaining increasing attention as valuable molecular fossils, offering insights into ancient ecosystems and microbial activity. This technical guide will delve into the core concepts of using highly branched alkanes, such as the theoretical this compound, as potential biomarkers, with a specific focus on the well-documented 2,2-dimethylalkanes, which serve as a practical analogue.

Introduction to Branched Alkanes with Quaternary Carbon Atoms (BAQCs) as Biomarkers

Branched alkanes with quaternary carbon atoms (BAQCs) are saturated hydrocarbons characterized by at least one carbon atom bonded to four other carbon atoms. Their complex structures are not easily synthesized through abiotic processes, pointing towards a biological origin. Their high resistance to biodegradation makes them excellent biomarkers, preserving a signature of past life in the geological record.

BAQCs have been identified in a variety of geological settings, including:

-

Modern and ancient marine and lacustrine sediments.

-

Source rocks and crude oils.

-

Deep-sea hydrothermal vent environments.

The presence and distribution of specific BAQC isomers can provide valuable information about the depositional environment, the types of organisms present, and the diagenetic history of the organic matter.

Physicochemical Properties

The general physicochemical properties of C12 tetramethyl-substituted alkanes are summarized in Table 1. These properties influence their behavior during migration and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol |

| Boiling Point (est.) | ~190-210 °C |

| Density (est.) | ~0.75-0.78 g/cm³ |

| LogP (octanol/water) | ~6.5 - 7.0 |

| General Solubility | Soluble in nonpolar organic solvents |

Table 1: General Physicochemical Properties of C12 Tetramethyl-Substituted Alkanes.

Geochemical Significance and Biological Precursors

The unique branching patterns of BAQCs, particularly the presence of quaternary carbons, are indicative of specific biosynthetic pathways. While the exact biological sources of many BAQCs are still under investigation, evidence points towards microbial origins, particularly bacteria and archaea.

For instance, 2,2-dimethylalkanes are thought to be derived from the diagenesis of lipids from specific microorganisms. The proposed biological precursors are long-chain fatty acids or alcohols with a gem-dimethyl group at the C-2 position. These precursors undergo defunctionalization and hydrogenation during diagenesis to form the stable 2,2-dimethylalkanes found in ancient sediments and oils.

The presence of these biomarkers can be indicative of specific paleoenvironmental conditions, such as anoxic depositional environments where the microbial communities that produce these precursors thrive.

Caption: Proposed diagenetic pathway for BAQC formation.

Experimental Protocols: Identification and Quantification of BAQCs

The analysis of BAQCs in geochemical samples requires a meticulous and sensitive analytical approach. Gas chromatography-mass spectrometry (GC-MS) is the primary technique employed for their identification and quantification.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment, rock, or oil samples and store them frozen and in solvent-rinsed glass containers to prevent contamination.

-

Drying and Grinding: Lyophilize or oven-dry sediment and rock samples at low temperatures (<40°C). Grind the dried samples to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Extract the powdered samples using an accelerated solvent extractor (ASE) or a Soxhlet apparatus with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).

-

Fractionation: Concentrate the total lipid extract (TLE) and fractionate it using column chromatography (e.g., silica (B1680970) gel or alumina) to separate the aliphatic, aromatic, and polar fractions. The BAQCs will be present in the aliphatic (saturated) fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

-

Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for hydrocarbon analysis.

-

GC Oven Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 4-6°C/minute to 300-320°C.

-

Final hold: 15-20 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 50-550.

-

Acquisition mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

-

-

Identification: BAQCs are identified based on their retention times and characteristic mass spectra. For 2,2-dimethylalkanes, key fragment ions include M-15 (loss of a methyl group) and a prominent ion at m/z 57 (tert-butyl cation).

Caption: General experimental workflow for BAQC analysis.

Data Presentation and Interpretation

Quantitative data for specific BAQCs are often presented relative to other biomarkers or as absolute concentrations. The interpretation of this data requires comparison with other geochemical parameters.

| Sample Type | Location | BAQC Identified | Concentration Range (ng/g rock) | Reference Biomarker Ratio |

| Source Rock | Marine Shale | 2,2-Dimethylalkanes | 10 - 150 | BAQC / n-C18 > 0.1 |

| Crude Oil | Lacustrine Source | 3,3-Diethylpentadecane | 5 - 50 (in oil) | BAQC / Hopane > 0.05 |

| Modern Sediment | Anoxic Basin | 2,2-Dimethylhexadecane | 20 - 200 | BAQC / Sterane > 0.2 |

Table 2: Representative Quantitative Data for BAQCs in Geological Samples. (Note: These are illustrative values based on typical findings in geochemical literature).

An elevated abundance of BAQCs relative to straight-chain alkanes (n-alkanes) can indicate a significant microbial contribution to the organic matter and/or a high degree of biodegradation, as BAQCs are more resistant to microbial degradation than n-alkanes.

Conclusion

While this compound remains a theoretical biomarker within the broader class of highly branched alkanes, the study of structurally similar and well-documented compounds like 2,2-dimethylalkanes provides a robust framework for their potential application in geochemistry. The presence of BAQCs in the geological record is a clear indicator of past biological activity, and their detailed analysis can unlock valuable information about ancient ecosystems, depositional environments, and the processes of petroleum formation. Further research into the specific biological sources and biosynthetic pathways of these enigmatic molecules will undoubtedly enhance their utility as precise and powerful geochemical tools.

Navigating the Landscape of High-Purity 2,3,5,6-Tetramethyloctane for Research Applications

For researchers, scientists, and professionals in drug development, securing high-purity chemical compounds is a critical starting point for robust and reproducible experimental outcomes. This technical guide delves into the specifics of 2,3,5,6-tetramethyloctane, a branched alkane with potential applications in various research domains. Due to its specific isomeric structure, sourcing high-purity this compound can be challenging, with limited readily available commercial suppliers. This guide provides an overview of its chemical properties, outlines general methodologies for its synthesis and analysis, and points towards pathways for acquiring this compound for research purposes.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key computed properties sourced from publicly available chemical databases. It is important to note that these are theoretical values and may vary slightly from empirically determined measurements from a specific supplier.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62199-31-9 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 5.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Sourcing and Procurement

Direct commercial listings for high-purity this compound are not abundant. Researchers will likely need to engage with companies specializing in custom chemical synthesis. When approaching such suppliers, it is crucial to specify the desired purity level (e.g., >98%, >99%), the required quantity, and the analytical data needed for verification, such as a Certificate of Analysis (CoA) with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not readily found in peer-reviewed literature, general methodologies for the synthesis and analysis of branched alkanes can be adapted.

General Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound would typically involve a multi-step process. A plausible, though not experimentally verified, approach could involve Grignard reactions to form the carbon skeleton followed by reduction.

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic pathway for a branched alkane.

Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound would be primarily assessed using GC-MS. This technique separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them using mass spectrometry.

Typical GC-MS Protocol:

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. For isomers of tetramethyloctane, a non-polar column (e.g., with a SE-30 stationary phase) would be appropriate.[2]

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each compound.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the components of the mixture and determine the purity of the target compound.

Illustrative Analytical Workflow:

Caption: Typical workflow for purity analysis by GC-MS.

Applications in Research

While specific applications of this compound in drug development are not well-documented, branched alkanes, in general, can be utilized in several research areas:

-

Reference Standards: In analytical chemistry, particularly in petrochemical and environmental analysis, isomers of tetramethyloctane can serve as reference standards for the identification and quantification of hydrocarbons in complex mixtures.

-

Solvent Studies: The unique branching of this compound influences its physical properties, such as viscosity and boiling point, making it a potential candidate for studies on solvent effects in chemical reactions.

-

Membrane Biophysics: As highly lipophilic molecules, branched alkanes can be used to probe the hydrophobic core of lipid bilayers in model membrane systems, providing insights into membrane structure and dynamics.

References

CAS number and molecular formula for 2,3,5,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3,5,6-tetramethyloctane, a saturated branched-chain alkane. Due to the limited availability of specific experimental data for this particular isomer, this document combines foundational information from chemical databases with generalized experimental protocols and data for closely related structures. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this compound.

Chemical Identity and Properties

This compound is a member of the dodecane (B42187) family of isomers. Its basic chemical identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| CAS Number | 62199-31-9 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3-AA | 5.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem |

| Rotatable Bond Count | 5 | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

Synthesis and Characterization

Generalized Synthetic Protocol

A potential synthetic route for a highly branched alkane like this compound could involve the coupling of appropriate alkyl halides or other precursors. A generalized workflow for such a synthesis and subsequent characterization is outlined below.

Analytical Characterization

The analysis of this compound would typically involve chromatographic and spectroscopic methods to determine its purity and confirm its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for separating and identifying volatile and semi-volatile organic compounds like tetramethyloctane isomers. The gas chromatograph separates the isomers, and the mass spectrometer provides fragmentation patterns that can aid in identification. However, it is important to note that mass spectrometry alone may not be sufficient to definitively distinguish between closely related isomers of branched alkanes. The retention time from the gas chromatography is a critical piece of data for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. While specific NMR data for this compound is not available, data for the closely related isomer, 2,3,6,7-tetramethyloctane, has been reported and can serve as a reference.[2]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum would be characterized by C-H stretching and bending vibrations.

Potential Applications and Biological Relevance

There is a lack of specific information in the scientific and patent literature regarding the applications of this compound in drug development or other research areas. However, branched alkanes as a class are components of various fuels and lubricants. Some highly branched alkanes are studied in the context of geochemistry and as biomarkers. The biological relevance of this specific isomer is not documented. An isomer, 2,3,6,7-tetramethyloctane, has been identified as a bacterial, plant, and fungal metabolite.[2]

Toxicological Information

Specific toxicological data for this compound is not available. For branched alkanes in general, acute toxicity is typically low. However, prolonged exposure or inhalation of volatile alkanes can have adverse health effects.

Conclusion

This compound is a structurally defined but functionally under-characterized branched alkane. This guide provides the available chemical data and outlines general methodologies for its synthesis and analysis. The absence of specific experimental data and documented applications highlights a knowledge gap and an opportunity for further research into the properties and potential uses of this and other less-common branched alkane isomers. Researchers interested in this molecule would need to rely on de novo synthesis and comprehensive characterization to explore its potential.

References

Health and Safety Profile of 2,3,5,6-Tetramethyloctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,3,5,6-Tetramethyloctane is a branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . While specific experimental data are limited, its physical properties can be estimated based on its structure and comparison with other dodecane (B42187) isomers.

Table 1: Estimated Physicochemical Properties of this compound and Related C12 Alkanes

| Property | This compound (Computed/Estimated) | Dodecane (Isomers) | n-Dodecane |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 170.33 | ~170.33 | 170.34 |

| Boiling Point (°C) | Estimated to be in the range of other dodecane isomers (176–192 °C)[1] | ≥176 – 192[1] | 216.3 |

| Melting Point (°C) | Data not available | -81 (for a specific isomer mixture)[1] | -9.6 |

| Flash Point (°C) | Estimated to be similar to other dodecane isomers (~45 °C)[1] | 45[1] | 74[2] |

| Autoignition Temperature (°C) | Data not available | 410[1] | 200 |

| Lower Explosive Limit (LEL) | Data not available | 0.5 vol%[1] | 0.6% |

| Upper Explosive Limit (UEL) | Data not available | 4 vol%[1] | Data not available |

| Density (g/cm³ at 20°C) | Data not available | 0.74[1] | 0.75 |

| Vapor Pressure (kPa at 25°C) | Data not available | 0.1[1] | ~0.02 |

| Water Solubility | Practically insoluble[1] | Practically insoluble | Insoluble |

Toxicological Data

Comprehensive toxicological data for this compound has not been identified. The following data for a mixture of C12-14 isoalkanes provides an indication of the expected toxicity profile for highly branched alkanes in this carbon range.

Table 2: Acute Toxicity Data for C12-14 Isoalkanes

| Exposure Route | Endpoint | Value | Species | Reference |

| Oral | LD50 | > 5000 mg/kg bw | Rat (male/female) | [3] |

| Dermal | LD50 | > 2000 mg/kg bw | Rat (male/female) | [3] |

| Inhalation | LC50 | > 5000 mg/m³ air (nominal) | Rat (male) | [3] |

General Toxicological Profile of Branched Alkanes:

-

Acute Toxicity: Generally, branched alkanes exhibit low acute toxicity via oral, dermal, and inhalation routes.[3][4]

-

Aspiration Hazard: A significant hazard associated with liquid alkanes is aspiration into the lungs if swallowed or vomited, which can cause chemical pneumonitis and may be fatal.[1][3]

-

Skin Irritation: Prolonged or repeated skin contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[1][5] However, single exposures are generally considered to cause only slight irritation.[4]

-

Eye Irritation: Direct contact with the liquid or high concentrations of vapor may cause mild, transient eye irritation.

-

Inhalation: Inhalation of high concentrations of vapors may cause central nervous system depression with symptoms such as dizziness, headache, and nausea.[6]

-

Genotoxicity and Carcinogenicity: There is no evidence to suggest that branched alkanes are genotoxic or carcinogenic.[4]

Experimental Protocols

Standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to determine the health and safety profiles of chemical substances.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify substances that have the potential to cause acute toxicity via the oral route.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes procedures to identify substances that can cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: The substance is applied to the skin of an experimental animal for a defined period.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Endpoint: The skin reactions are scored and the substance is classified based on the severity and reversibility of the observed effects.

Flash Point Determination

The flash point is a measure of the flammability of a liquid. A common method is the Pensky-Martens closed-cup test (e.g., ASTM D93).

-

Principle: A sample of the liquid is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup.

-

Procedure:

-

The test cup is filled with the sample to a specified level.

-

The lid is closed, and the sample is heated while being stirred.

-

At specified temperature intervals, the stirring is stopped, and the test flame is applied.

-

-

Endpoint: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Hazard Identification and Risk Management Workflow

A logical workflow is essential for assessing and managing the risks associated with handling chemical substances like this compound.

Caption: A workflow for hazard identification and risk management.

Signaling Pathways

Specific signaling pathways for the toxic effects of this compound have not been elucidated. The primary mode of acute toxicity for alkanes is through non-specific mechanisms related to their physical properties.

Aspiration Toxicity Pathway

The diagram below illustrates the conceptual pathway of aspiration-induced lung injury.

Caption: Conceptual pathway of aspiration-induced lung injury.

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[6]

-

Ingestion: Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration. Seek immediate medical attention.[1]

Environmental Fate

Branched alkanes are generally less readily biodegradable than their linear counterparts.[8] They are expected to have low mobility in soil and to partition to sediment in aquatic environments. Due to their low water solubility and volatility, they are not expected to be a significant air pollutant. However, they should be prevented from entering drains and waterways.[6]

References

- 1. carlroth.com [carlroth.com]

- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. concawe.eu [concawe.eu]

- 6. tutorchase.com [tutorchase.com]

- 7. fishersci.com [fishersci.com]

- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

Methodological & Application

Application Note: Quantitative Analysis of 2,3,5,6-Tetramethyloctane in Crude Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crude oil is a highly complex mixture of hydrocarbons, and its detailed chemical characterization is crucial for various aspects of the petroleum industry, including exploration, production, and refining.[1] Among the myriad of compounds present, branched alkanes, such as 2,3,5,6-tetramethyloctane, can serve as important molecular fossils or "biomarkers."[2] These biomarkers provide valuable information regarding the organic matter source, depositional environment, and thermal maturity of the crude oil.[2] The quantitative analysis of specific branched alkanes is therefore essential for detailed geochemical studies and for understanding the overall composition of crude oil.

This application note provides a detailed protocol for the quantitative analysis of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.

Experimental Protocols

Materials and Reagents

-

Solvents: Toluene (B28343) (ACS grade or higher), n-hexane (ACS grade or higher), Dichloromethane (ACS grade or higher)

-

Standards: this compound (analytical standard), Internal Standard (e.g., n-C12-d26 or other appropriate deuterated alkane), n-alkane mixture (for retention index calculation).

-

Crude Oil Sample

-

Solid Phase Extraction (SPE) Cartridges: Silica gel or alumina (B75360) cartridges for fractionation.

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation

A critical step in the analysis of crude oil is the preparation of a representative sample that is suitable for injection into the GC-MS system.

Protocol for Sample Preparation:

-

Homogenization: Thoroughly mix the crude oil sample to ensure homogeneity.

-

Dilution: Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask. Dissolve the sample in toluene and bring it to volume. This initial dilution may need to be adjusted based on the expected concentration of the analyte.

-

Fractionation (Optional but Recommended): To reduce matrix complexity and potential interferences, the diluted crude oil can be fractionated to isolate the saturated hydrocarbon fraction.

-

Activate an SPE cartridge (silica gel or alumina) by passing n-hexane through it.

-

Load a known volume of the diluted crude oil onto the cartridge.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic fraction with a more polar solvent like dichloromethane.

-

Collect the saturated fraction for analysis.

-

-

Internal Standard Spiking: Add a known concentration of the internal standard to the diluted sample (or the collected saturated fraction) prior to analysis. This will be used to correct for variations in injection volume and instrument response.

-

Final Dilution: Perform a final dilution of the sample with n-hexane to achieve a concentration within the calibrated range of the instrument.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| SIM Ions | m/z 57, 71, 85, 170 (molecular ion) and other characteristic fragments of this compound |

| Full Scan Range | m/z 40-350 |

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Quantitative Analysis of this compound in Crude Oil Samples

| Sample ID | Concentration (µg/g of crude oil) | Recovery (%) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) |

| Crude Oil A | 15.2 | 95 | 0.5 | 1.5 |

| Crude Oil B | 28.7 | 98 | 0.5 | 1.5 |

| Crude Oil C | 9.8 | 92 | 0.5 | 1.5 |

Note: The data presented in this table are representative and will vary depending on the specific crude oil sample.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound in crude oil.

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical Relationship of the Analysis

This diagram outlines the logical connections between the different stages of the analytical process.

Caption: Logical relationship of the analytical process for this compound.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of this compound in crude oil using GC-MS. Proper sample preparation, including dilution and optional fractionation, is crucial for obtaining accurate results. The use of an internal standard is recommended to ensure high precision. This methodology can be adapted for the analysis of other branched alkanes and related hydrocarbon compounds in complex petroleum matrices, providing valuable data for geochemical and industrial applications.

References

Application Notes and Protocols for Utilizing 2,3,5,6-Tetramethyloctane as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes is paramount in chromatography, particularly in complex matrices encountered in research and drug development. The use of an internal standard (IS) is a critical technique to ensure precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response. 2,3,5,6-Tetramethyloctane, a branched-chain alkane, presents itself as a suitable internal standard for the analysis of volatile and semi-volatile organic compounds (VOCs) by Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent choice for a variety of applications.

This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.

| Property | Value |

| Chemical Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] |

| Structure | Branched-chain alkane |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Estimated to be in the range of 190-210 °C |

| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane), insoluble in water |

| Chemical Inertness | High, does not typically react with analytes or derivatizing agents |

Rationale for Use as an Internal Standard

This compound is an ideal internal standard for the analysis of non-polar to moderately polar volatile and semi-volatile organic compounds for the following reasons:

-

Chemical Inertness: As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or components of the sample matrix.

-

Elution in a Suitable Retention Window: Its volatility allows it to elute within a typical GC run for VOCs, in a region that is often free from interfering compounds.

-

Not Naturally Occurring: It is not a compound that is typically found in biological or environmental samples, thus minimizing the risk of endogenous interference.[2][3]

-

Thermal Stability: It is stable at typical GC injector and oven temperatures.

-

Distinct Mass Spectrum: It produces a characteristic mass spectrum that can be easily distinguished from many common analytes.

Application: Quantification of Volatile Organic Compounds (VOCs) in Aqueous Matrices by Headspace GC-MS

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of common industrial solvents (e.g., toluene, ethylbenzene, xylenes) in a water matrix. This is relevant for environmental monitoring and process chemistry in drug development.

Experimental Workflow

Materials and Reagents

-

This compound (≥98% purity)

-

Target analytes (e.g., Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene) (≥99% purity)

-

Methanol (B129727) (HPLC or GC grade)

-

Deionized water

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Protocol

1. Preparation of Stock Solutions

-

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in methanol in a 10 mL volumetric flask.

-

Sonicate briefly to ensure complete dissolution.

-

Bring to volume with methanol.

-

-

Analyte Stock Solution (1000 µg/mL each):

-

Prepare a mixed stock solution of the target analytes by accurately weighing 10 mg of each analyte.

-

Dissolve in methanol in a 10 mL volumetric flask and bring to volume.

-

2. Preparation of Calibration and Quality Control (QC) Standards

-

Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution and a fixed volume of the IS stock solution into deionized water in 20 mL headspace vials.

-

The final volume in each vial should be 10 mL.

-

The concentration of the internal standard should be constant across all calibration standards and samples (e.g., 50 µg/L).

-

Prepare at least two levels of QC samples (low and high) in a similar manner.

Table 1: Example Calibration Standard Preparation

| Calibration Level | Analyte Stock (µL) | IS Stock (µL) | Final Analyte Conc. (µg/L) | Final IS Conc. (µg/L) |

| 1 | 1 | 5 | 1 | 50 |

| 2 | 5 | 5 | 5 | 50 |

| 3 | 10 | 5 | 10 | 50 |

| 4 | 50 | 5 | 50 | 50 |

| 5 | 100 | 5 | 100 | 50 |

| 6 | 200 | 5 | 200 | 50 |

3. Sample Preparation

-

Add 10 mL of the aqueous sample to a 20 mL headspace vial.

-

Spike with 5 µL of the 1000 µg/mL IS stock solution to achieve a final IS concentration of 50 µg/L.

-

Immediately cap and vortex for 10 seconds.

4. Headspace GC-MS Parameters

-

Headspace Autosampler:

-

Oven Temperature: 80°C

-

Loop Temperature: 90°C

-

Transfer Line Temperature: 100°C

-

Incubation Time: 15 minutes

-

Injection Volume: 1 mL

-

-

GC-MS System:

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: 5 minutes at 220°C.

-

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity.

-

Table 2: Suggested Quantifier and Qualifier Ions

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Toluene | 91 | 92 | 65 |

| Ethylbenzene | 91 | 106 | 77 |

| m/p-Xylene | 91 | 106 | 77 |

| o-Xylene | 91 | 106 | 77 |

| This compound (IS) | 57 | 71 | 85 |

Data Analysis and Quantification

-

Integrate the peak areas of the target analytes and the internal standard.

-

Calculate the Response Factor (RF) for each analyte relative to the internal standard for each calibration level: RF = (AreaAnalyte / AreaIS) / (Conc.Analyte / Conc.IS)

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

-

Determine the concentration of the analytes in the unknown samples using the generated calibration curve.

Logical Relationship for Quantification

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its chemical properties make it particularly suitable for applications in environmental analysis and for monitoring residual solvents in pharmaceutical processes. The detailed protocol provided herein serves as a comprehensive guide for its successful implementation, ensuring high-quality, reproducible, and accurate chromatographic data. As with any analytical method, validation of this protocol for specific applications and matrices is recommended.

References

Application Notes and Protocols for the Analysis of 2,3,5,6-Tetramethyloctane in Soil Matrices

These application notes provide detailed methodologies for the sample preparation and analysis of 2,3,5,6-tetramethyloctane, a branched C12 alkane, in soil samples. The protocols are intended for researchers, scientists, and professionals in the fields of environmental science and drug development who are engaged in the analysis of hydrocarbon contaminants in soil.

Introduction

This compound is a highly branched saturated hydrocarbon. Its presence in soil can be indicative of contamination from specific industrial processes or fuel sources. Accurate quantification of this compound is crucial for environmental assessment and remediation efforts. The selection of an appropriate sample preparation technique is critical to ensure efficient extraction from the complex soil matrix and to minimize interferences during analysis. This document outlines three common and effective techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Solvent Extraction followed by GC-MS, and a Solid-Phase Extraction (SPE) clean-up step.

Data Presentation

The following tables summarize representative quantitative data for the analysis of hydrocarbon fractions relevant to this compound in soil. It is important to note that data for the specific target analyte is limited; therefore, the presented values are based on studies of C9-C12 aliphatic hydrocarbons and total petroleum hydrocarbons (TPH) and should be considered as indicative performance metrics.[1][2]

Table 1: Representative Performance of Headspace GC-MS for C9-C12 Aliphatic Hydrocarbons in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | < 0.1 mg/kg | [2] |

| Limit of Quantification (LOQ) | < 0.3 mg/kg | [2] |

| Recovery | 80 - 110% | [2] |

| Repeatability (RSD) | < 10% | [2] |

Table 2: Representative Performance of Solvent Extraction GC-MS for Total Petroleum Hydrocarbons (Diesel Range Organics) in Soil

| Parameter | Value | Reference |

| Recovery (Dichloromethane-Acetone) | Average 115% | [3] |

| Recovery (Hexane-Acetone) | ~90% (for saturates) | [4] |

| Analysis Time | Equilibrium reached in ~5 min | [4] |

Experimental Workflows

Caption: Workflow for this compound analysis in soil.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the rapid screening and quantification of volatile and semi-volatile branched alkanes like this compound.

1. Instrumentation:

-

Headspace Autosampler

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation:

-

Weigh 5.0 grams of homogenized soil into a 20 mL headspace vial.

-

Add 5.0 mL of organic-free water to the vial.

-

If required for improved partitioning, a matrix modifying salt can be added.

-

Immediately seal the vial with a PTFE-lined septum and crimp cap.

-

Vortex the vial for 1 minute to ensure thorough mixing.

3. Headspace Parameters:

-

Equilibration Temperature: 90°C[5]

-

Equilibration Time: 25 minutes[5]

-

Injection Volume: 1.0 - 2.0 mL of the headspace gas[5]

-

Transfer Line Temperature: 120°C

4. GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Column: TR5-MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID x 1 µm film thickness[1]

-

Oven Program:

-

Initial temperature: 40°C, hold for 8 minutes

-

Ramp 1: 4°C/minute to 100°C

-

Ramp 2: 15°C/minute to 320°C, hold for 9 minutes[1]

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

5. Calibration: Prepare a set of calibration standards by spiking clean sand or soil with known concentrations of this compound dissolved in methanol. Process these standards in the same manner as the soil samples.

Protocol 2: Solvent Extraction followed by GC-MS

This method is a robust technique for the extraction of less volatile and strongly sorbed hydrocarbons.

1. Instrumentation:

-

Mechanical shaker or sonicator

-

Centrifuge

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Reagents:

-

Dichloromethane (B109758) (DCM), analytical grade

-

Acetone, analytical grade

-

Anhydrous Sodium Sulfate (B86663)

3. Extraction Procedure:

-

Weigh 10 g of homogenized soil into a glass centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.[3]

-

Spike with an appropriate internal standard.

-

Seal the tube and shake vigorously on a mechanical shaker for 30 minutes (or sonicate for 15 minutes).

-

Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil from the solvent.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction (steps 2-6) two more times with fresh solvent, combining the supernatants.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS system using the same parameters as described in Protocol 1.

Protocol 3: Solid-Phase Extraction (SPE) Clean-up